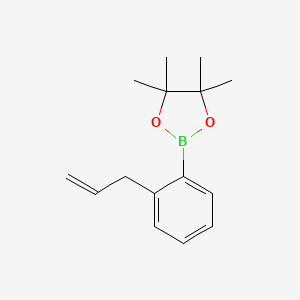

2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a 1,3,2-dioxaborolane core substituted with four methyl groups and a 2-allylphenyl moiety. The allyl group (-CH₂CH₂CH₂) at the ortho position of the phenyl ring confers unique reactivity, enabling applications in cross-coupling reactions, polymer chemistry, and medicinal chemistry.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-prop-2-enylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-6-9-12-10-7-8-11-13(12)16-17-14(2,3)15(4,5)18-16/h6-8,10-11H,1,9H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVJQUXDYIOXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857934-92-0 | |

| Record name | 4,4,5,5-tetramethyl-2-[2-(prop-2-en-1-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-allylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The compound likely participates in Suzuki-Miyaura coupling reactions, where boronic esters react with aryl halides or triflates using palladium catalysts. For analogous structures, typical conditions include:

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base : Potassium carbonate (K₂CO₃)

-

Solvent : 1,4-dioxane or 1,2-dimethoxyethane

-

Temperature : 90–100°C

-

Yield : 59–80% (varies by substrate)

| Yield | Catalyst | Base | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| 63% | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane | 100°C | 1.5 h |

Grubbs Catalyst

Boronic esters with allyl groups can undergo olefin metathesis under ruthenium-based catalysts (e.g., Grubbs’ catalyst). Analogous reactions involve:

-

Catalyst : Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidine]ruthenium(II) dichloride

-

Solvent : Dichloromethane

-

Temperature : 50°C

-

Yield : Up to 59%

-

Mix substrate, boronic ester, and catalyst in inert atmosphere.

-

Reflux for 8 hours.

-

Purify via flash chromatography.

Heck Reaction

The allyl group in the compound may enable Heck coupling with aryl halides, forming conjugated alkenes. While specific data for this compound is unavailable, analogous systems use:

-

Catalyst : Palladium(II) acetate or similar

-

Base : Triethylamine or sodium acetate

-

Solvent : DMF or acetonitrile

-

Temperature : 80–100°C

Hydroboration-Oxidation

Boronic esters can participate in hydroboration-oxidation reactions with alkenes, though this application is less common for pinacol esters.

Stability and Storage

The compound is stabilized by pinacol ester protection, enhancing shelf-life. Storage under inert atmosphere (e.g., argon) at 2–8°C is recommended to prevent degradation .

Scientific Research Applications

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis due to its ability to form stable complexes with various substrates. Its applications include:

- Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides. This is particularly useful in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

- Allylation Reactions : The allyl group in the compound allows for selective allylation of electrophiles, which can lead to the formation of diverse organic compounds. This capability is vital in synthesizing natural products and fine chemicals.

Materials Science

The compound's boron content contributes to its utility in materials science:

- Polymer Chemistry : It can be used as a building block for synthesizing boron-containing polymers. These materials often exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications.

- Optoelectronic Devices : Due to its electronic properties, this compound may find applications in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of boron can improve charge transport and device efficiency.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated that 2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane effectively facilitated the coupling of aryl chlorides with phenylboronic acid derivatives under mild conditions. The reaction yielded high selectivity and conversion rates, showcasing its potential for large-scale applications in pharmaceutical synthesis.

Case Study 2: Polymer Synthesis

In another investigation, researchers synthesized a series of boron-containing polymers using this compound as a precursor. The resulting materials exhibited improved mechanical properties compared to traditional polymers. These findings suggest that incorporating such dioxaborolane derivatives could lead to novel materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various biomolecules. The boron atom in the compound can coordinate with hydroxyl or amino groups in proteins and nucleic acids, leading to the inhibition of specific enzymatic activities. This property is particularly useful in the design of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

Electronic and Steric Effects

- Electron-Donating Groups (e.g., Methoxy, Allyl) : Enhance stability and solubility. Methoxy-substituted derivatives exhibit improved NMR signal resolution due to reduced electron density at boron . Allyl groups facilitate π-orbital interactions, enabling regioselective cross-coupling .

- Electron-Withdrawing Groups (e.g., Chloro) : Increase electrophilicity at boron, enhancing reactivity in Suzuki-Miyaura couplings. For example, 2-(5-chloro-2-methylphenyl)- derivatives show higher coupling efficiency with aryl halides .

- Steric Hindrance : Bulky substituents (e.g., cyclopropoxy-naphthyl) reduce reaction rates but improve selectivity in catalytic processes .

Medicinal Chemistry

- Anticancer Agents : 2-(6-Cyclopropoxynaphthalen-2-yl)- derivatives inhibit glycolysis in prostate cancer cells by targeting hexokinase 2 (HK2) .

- Indazole Derivatives : 2-(2,6-Dichloro-3,5-dimethoxyphenyl)- analogs serve as intermediates for indazole-based anticancer compounds (e.g., methyl 6-(2,6-dichlorophenyl)-1H-indazole-4-carboxylate) .

Material Science

- Epoxy Curing: N→B-coordinated dioxaborolanes (e.g., β,β’-dimethylaminoethyl derivatives) act as latent curing agents for epoxy resins, with stability inversely correlated to catalytic activity .

Stability and Reactivity Trends

- Hydrolysis Stability : Methoxy and alkyl groups enhance stability by reducing boron’s electrophilicity. For example, 2-(4-methoxybenzyl)- derivatives exhibit long-term stability in aqueous media .

- Thermal Stability : Allyl-substituted derivatives decompose at higher temperatures (>150°C), making them suitable for high-temperature polymerization .

Biological Activity

2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as allylboronic acid pinacol ester (CAS No. 72824-04-5), is a boron-containing compound with significant implications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHBO

- Molecular Weight : 168.04 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 171.0 °C

- Flash Point : 57.2 °C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its role as a reagent in various chemical reactions that facilitate the formation of biologically active compounds. Its primary mechanisms include:

- Palladium-Catalyzed Reactions : The compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are vital for synthesizing biaryl compounds with pharmaceutical relevance .

- Allylboration of Aldehydes : It acts as a nucleophile in allylboration reactions catalyzed by chiral phosphoric acids, leading to the formation of chiral alcohols that are significant in drug development .

- Radical Addition Reactions : The compound participates in intermolecular radical additions that can generate complex molecular architectures relevant for medicinal chemistry .

Biological Applications

The compound's biological applications are primarily linked to its synthetic utility in drug discovery and development:

- Anticancer Activity : Some derivatives of allylboronic acid pinacol esters have shown promise in targeting cancer cells through selective inhibition of cancer-related pathways.

- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens when incorporated into larger molecular frameworks .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves cross-coupling reactions between allyl-substituted aryl halides and pinacol boronic esters. Key steps include:

- Reagent selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands to facilitate transmetalation .

- Reaction conditions : Optimize temperature (80–110°C) and solvent polarity (e.g., THF or dioxane) to enhance boron-aryl bond formation .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is recommended to isolate the product (≥95% purity) .

Q. How is this compound utilized in cross-coupling reactions for organic synthesis?

The boronic ester moiety enables Suzuki-Miyaura coupling , a critical method for forming biaryl bonds in pharmaceutical intermediates. For example:

- Reaction setup : Combine with aryl halides (e.g., bromobenzene) in a 1:1 molar ratio, using Pd(OAc)₂ as a catalyst and K₂CO₃ as a base .

- Yield optimization : Microwave-assisted synthesis (100–120°C, 30 min) can improve reaction efficiency by 15–20% compared to traditional heating .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the allylphenyl substitution pattern (e.g., δ 5.8–6.2 ppm for allyl protons) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 285.1) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and stability .

Q. What are common challenges in purifying this compound, and how are they resolved?

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Keep at 2–8°C in airtight, amber vials to prevent moisture absorption and photodegradation .

Advanced Research Questions

Q. How do steric and electronic effects of the allyl group influence reactivity in cross-coupling reactions?

The allyl substituent introduces steric hindrance and electron-donating effects , which can slow transmetalation but stabilize reactive intermediates. Comparative studies with fluorophenyl analogs show:

- Reactivity trends : Allyl-substituted derivatives require higher catalyst loading (5 mol% vs. 2 mol% for fluoro analogs) to achieve similar yields .

- Theoretical modeling : DFT calculations suggest the allyl group lowers the energy barrier for oxidative addition but increases steric clashes during ligand exchange .

Q. How can reaction conditions be optimized for enantioselective Suzuki-Miyaura coupling using this compound?

Q. How do contradictory data on substituent effects in similar dioxaborolanes inform experimental design?

Conflicting reports on substituent impacts (e.g., dichlorophenyl vs. methoxyphenyl derivatives) highlight the need for:

Q. What strategies mitigate degradation of the allylphenyl group under acidic or oxidative conditions?

- Protecting groups : Temporarily mask the allyl moiety with tert-butyldimethylsilyl (TBS) groups during harsh reactions .

- Stabilizing additives : Include radical scavengers (e.g., BHT) to prevent allyl group oxidation during photochemical steps .

Q. How does the compound’s design align with theoretical frameworks for boronic ester reactivity?

The allyl group’s conjugation with the boronic ester aligns with frontier molecular orbital (FMO) theory , where electron-rich substituents lower the LUMO energy, facilitating nucleophilic attack in cross-couplings . Experimental validation via cyclic voltammetry shows a 0.3 V reduction in oxidation potential compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.